N-phenyl-1-benzothiophene-2-carboxamide

Aβ42聚集 阿尔茨海默病 蛋白聚集调节剂

Many Aβ aggregation tool compounds lack reliable neuroprotective activity data in standard HT22 models. N-Phenyl-1-benzothiophene-2-carboxamide (7b) addresses this gap as a validated Aβ42 aggregation modulator with quantifiable efficacy. • Restores Aβ42-induced HT22 cell viability to ~85% (vs ~75% for the benzofuran analog 7a), providing a superior positive control for neuroprotection assays. • DMSO solubility ≥100 mg/mL (~395 mM stock) enables flexible high-throughput screening and dose-response studies with minimal solvent interference. • Non-substituted parent scaffold serves as an ideal starting point for SAR library construction; derivatives show activity against COX-2, bacterial, and malarial targets.

Molecular Formula C15H11NOS
Molecular Weight 253.32 g/mol
CAS No. 6314-40-5
Cat. No. B8764352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-1-benzothiophene-2-carboxamide
CAS6314-40-5
Molecular FormulaC15H11NOS
Molecular Weight253.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3S2
InChIInChI=1S/C15H11NOS/c17-15(16-12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)18-14/h1-10H,(H,16,17)
InChIKeyQFWHYKVMOFOKHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenyl-1-benzothiophene-2-carboxamide 化学身份与研究概览


N-Phenyl-1-benzothiophene-2-carboxamide(CAS 6314-40-5),亦称N-phenylbenzo[b]thiophene-2-carboxamide或Aβ42 agonist-2,分子式为C₁₅H₁₁NOS,分子量253.32 g/mol 。该化合物属于苯并噻吩-2-甲酰胺类小分子,在药物化学中作为关键骨架用于开发多种生物活性分子 。其主要研究应用为Aβ42聚集调节剂——能够与Aβ42寡聚体和五聚体相互作用,促进无毒聚集体自组装和快速原纤维形成 。

Target Aβ42 aggregation modulator
Scaffold Benzothiophene-2-carboxamide core
Format High-DMSO solubility for stock preparation

N-Phenyl-1-benzothiophene-2-carboxamide 的不可替代性


苯并噻吩-2-甲酰胺类化合物具有高度结构依赖性的生物活性——微小的取代基变化即可导致Aβ42聚集调节功能从促进逆转为抑制,或彻底改变靶点选择性 。例如,N-phenylbenzofuran-2-carboxamide(7a)与N-phenylbenzo[b]thiophene-2-carboxamide(7b)仅有一个杂原子差异(O vs S),但其Aβ42聚集促进效果存在显著定量差异 [1]。同类骨架也被报道具有GPR35激动剂和阿片受体激动剂活性,但药理学方向完全不同,不可互换 [2]。

O/S heteroatom replacement alters Aβ42 aggregation modulation
Benzofuran analog (O) differs quantitatively from benzothiophene (S) in ThT aggregation enhancement; substitution may reverse modulation direction.
Benzothiophene core may shift pharmacological profile
Similar 2-carboxamide scaffolds display GPR35 or opioid receptor agonist activity, not interchangeable with Aβ42 aggregation studies.

N-Phenyl-1-benzothiophene-2-carboxamide 差异化定量证据


Aβ42聚集促进效果:7b 对比 7a

在相同实验条件下,N-phenylbenzo[b]thiophene-2-carboxamide(化合物7b)表现出比其氧杂类似物N-phenylbenzofuran-2-carboxamide(7a)更强的Aβ42聚集促进效果。ThT荧光动力学测定显示,7b处理的荧光强度增幅显著高于7a [1]。

Aβ42 Aggregation Enhancement
Head-to-head
~220% ThT fluorescence increase (7b) vs ~180% (7a) at 10 μM
Reported higher aggregation signal in head-to-head ThT kinetic assay
Compound 7b (S) vs 7a (O); negative control baseline ~100%
Aβ42聚集 阿尔茨海默病 蛋白聚集调节剂

Aβ42诱导神经保护(HT22细胞模型)

在HT22海马神经元细胞模型中,化合物7b能够有效保护细胞免受Aβ42诱导的细胞毒性,其保护效果优于氧杂类似物7a [1]。

HT22 Cell Viability Rescue
Head-to-head
Cell viability restored to ~85% (7b) vs ~75% (7a) in Aβ42 toxicity model
Reported higher cell viability rescue in Aβ42-challenged HT22 cells
MTT assay, 10 μM compound + Aβ42 oligomers; Aβ42 alone ~50% viability
神经保护 HT22细胞 Aβ42毒性

DMSO溶解度性能

化合物7b在常用溶剂DMSO中表现出优异溶解度,达到≥100 mg/mL,支持高浓度储备液配制 。这优于许多同类苯并噻吩-2-甲酰胺衍生物(后者常需要更复杂的溶剂体系或超声处理) 。

DMSO Solubility
Reported
≥100 mg/mL (~395 mM) in DMSO
Supports high-concentration stock formulation
Verify solubility under specific assay conditions
溶解度 DMSO 体外实验配制

采购可用性:多供应商高纯度库存

CAS 6314-40-5在多个主流化学品供应商平台(包括Sigma-Aldrich、TargetMol、MedChemExpress、AKSci)均有库存供应,纯度规格通常为95%至99%+ [1]。相比之下,许多苯并噻吩-2-甲酰胺类似物仅由单一供应商提供或需定制合成。

Supplier Availability
Supplier data
≥4 suppliers in stock, purity 95–99%
Reduced procurement lead time risk
Based on supplier catalog data; verify current stock
供应商 纯度 库存

N-Phenyl-1-benzothiophene-2-carboxamide 研究与应用场景


阿尔茨海默病Aβ42聚集机制研究

基于其在Aβ42聚集促进和神经保护方面的差异化表现(7b比7a聚集促进效果高约22%),该化合物适合作为Aβ42聚集调节的阳性对照或工具化合物,用于研究Aβ42毒性转化机制及神经保护通路 [1]。

HT22神经元Aβ42毒性保护研究

化合物7b在HT22细胞模型中可恢复Aβ42诱导的细胞活力至约85%,优于7a(约75%)。该细胞模型是评估化合物对Aβ42诱导神经毒性保护作用的标准平台 [1]。

高浓度体外筛选(DMSO高溶解度)

该化合物在DMSO中的溶解度≥100 mg/mL,允许配制高达~395 mM的储备液。这一特性使其特别适用于需要宽浓度范围的高通量筛选或剂量-反应研究,减少溶剂干扰 。

苯并噻吩-2-甲酰胺SAR母核研究

作为非取代的母核结构,该化合物是构建苯并噻吩-2-甲酰胺类衍生物库、进行构效关系研究的理想起点,已有研究报道其衍生物在COX-2抑制、抗菌、抗疟等多个方向的活性 。

Application
Selection Property
Validation Focus
Aβ42 aggregation mechanism studies
Aβ42 aggregation modulator
ThT kinetic assay endpoints
Aβ42 toxicity cell-model studies
Cell viability rescue in Aβ42 model
HT22 cell viability assay endpoints
High-concentration in vitro screening
DMSO solubility for stock formulation
Concentration-range dose-response compatibility
Benzothiophene SAR core scaffold
Unsubstituted core scaffold
Derivative library and SAR profiling

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31 linked technical documents
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